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Cat. No.: B8116030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of Carboxyrhodamine 110

(CR110) dyes, a class of fluorescent labels prized for their brightness and resilience in

demanding applications. We delve into the core photophysical properties of CR110 and its

derivatives, offering a comparative analysis with other common green fluorescent dyes.

Detailed experimental protocols are provided to enable researchers to quantify photostability in

their own laboratories.

Introduction to Carboxyrhodamine 110 Dyes
Carboxyrhodamine 110, often referred to as Rhodamine Green, is a xanthene dye that has

emerged as a superior alternative to traditional green fluorescent probes like fluorescein. Its

key advantages include high photostability, a strong extinction coefficient, and a high

fluorescence quantum yield.[1] Furthermore, the fluorescence of CR110 is largely insensitive to

pH fluctuations in the physiological range (pH 4-9), a critical feature for reliable quantification in

biological experiments.[2][3] These properties make CR110 and its derivatives highly suitable

for a range of applications, including fluorescence microscopy, single-molecule detection, and

high-resolution imaging techniques.[4]

Photophysical Properties and Photostability
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The exceptional performance of CR110 dyes stems from their inherent molecular structure.

The rigid xanthene core minimizes non-radiative decay pathways, leading to a high

fluorescence quantum yield. The photostability of a fluorophore is a measure of its ability to

resist photochemical degradation upon exposure to light. This is a critical parameter in

fluorescence-based experiments, as photobleaching—the irreversible loss of fluorescence—

can limit the duration of observation and compromise quantitative measurements.

While a specific photobleaching quantum yield for Carboxyrhodamine 110 is not readily

available in the reviewed literature, it is consistently reported to be significantly more

photostable than fluorescein and other green dyes like Oregon Green 488.[2][4] The

photobleaching probability for rhodamine derivatives is generally in the range of 10⁻⁶ to 10⁻⁷

under typical imaging conditions.[5]

Quantitative Data Summary
The following tables summarize the key photophysical properties of Carboxyrhodamine 110

and its common derivatives, along with a comparison to other widely used green fluorescent

dyes.
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Dye
Excitation

Max (nm)

Emission

Max (nm)

**Molar
Extinctio
n
Coefficie
nt (ε,
M⁻¹cm⁻¹)
**

Fluoresce

nce

Quantum

Yield (Φf)

Solubility Reference

Carboxyrh

odamine

110

(CR110)

499 525
~74,000 (in

MeOH)

0.92

(Rhodamin

e 110)

H₂O (pH >

6), DMF,

DMSO

[1][4][6]

5(6)-

CR110

NHS Ester

502 527 76,000
Not

specified

DMF,

DMSO
[7][8]

5(6)-

CR110

Azide

501 523 74,000
Not

specified

DMF,

DMSO
[3]

5/6-

CR110-

PEG4-

Alkyne

501 525
74,000 (in

MeOH)

Not

specified

DMF,

DMSO,

MeOH

[8]

Note: The fluorescence quantum yield of the parent molecule, Rhodamine 110, is provided as a

reference for Carboxyrhodamine 110.
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Dye
Relative

Photostability

Key

Advantages

Key

Disadvantages
Reference

Carboxyrhodami

ne 110

(Rhodamine

Green)

High (more

stable than

Fluorescein and

Oregon Green

488)

High

photostability, pH

insensitivity (4-

9), high quantum

yield

Limited data on

photobleaching

quantum yield

[2][4]

Fluorescein

(FITC)
Low

Bright initial

fluorescence

Rapid

photobleaching,

pH sensitivity

[2]

Oregon Green

488
Moderate

More photostable

than fluorescein

Less photostable

than CR110
[4]

Alexa Fluor 488 High

High

photostability

and brightness

Potential for

degradation

under alkaline

conditions

[4][8]

BODIPY FL High

High

photostability,

narrow emission

spectra

Lower quantum

yield than CR110

Experimental Protocols for Measuring Photostability
Determining the photostability of a fluorescent dye is crucial for designing robust and

quantitative fluorescence-based assays. The photobleaching quantum yield (Φp) is a key

parameter that quantifies this stability. It is defined as the number of molecules that are

photobleached per photon absorbed. A lower Φp indicates higher photostability.

Two common methods for determining the photobleaching quantum yield are presented below:

a spectrofluorometer-based method and a more advanced technique using Fluorescence

Correlation Spectroscopy (FCS).

General Workflow for Photostability Measurement
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The following diagram illustrates the general workflow for assessing the photostability of a

fluorescent dye.

General Workflow for Photostability Measurement

Sample Preparation
(Dye in Solvent)

Absorbance Measurement
(Determine concentration and absorbance at excitation wavelength)

Photobleaching Experiment
(Continuous illumination)

Fluorescence Monitoring
(Record fluorescence decay over time)

Data Analysis
(Calculate photobleaching rate constant)

Calculate Photobleaching
Quantum Yield (Φp)

Click to download full resolution via product page

Caption: A generalized workflow for determining the photostability of a fluorescent dye.
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Protocol 1: Photobleaching Quantum Yield
Determination using a Spectrofluorometer
This method involves irradiating a solution of the fluorescent dye with a constant light source

and monitoring the decrease in fluorescence intensity over time.

Materials:

Spectrofluorometer with a temperature-controlled sample holder and a stable light source

(e.g., Xenon arc lamp).

Quartz cuvette (1 cm path length).

Carboxyrhodamine 110 dye.

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).

UV-Vis spectrophotometer.

Stir bar and magnetic stirrer.

Methodology:

Solution Preparation:

Prepare a stock solution of Carboxyrhodamine 110 in the chosen solvent.

Dilute the stock solution to a working concentration that gives an absorbance of

approximately 0.05 at the excitation maximum (around 500 nm) in a 1 cm path length

cuvette. This low concentration helps to minimize inner filter effects.

Absorbance Measurement:

Measure the absorbance spectrum of the working solution using a UV-Vis

spectrophotometer to determine the exact absorbance at the excitation wavelength that

will be used for the photobleaching experiment.

Spectrofluorometer Setup:
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Set the excitation and emission wavelengths on the spectrofluorometer to the maximums

for CR110 (e.g., Ex: 502 nm, Em: 524 nm).

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

Place the cuvette containing the dye solution and a small stir bar in the temperature-

controlled sample holder of the spectrofluorometer.

Start stirring at a constant, gentle speed to ensure homogeneity during the experiment.

Photobleaching Experiment:

Open the excitation shutter to continuously illuminate the sample.

Record the fluorescence intensity at the emission maximum over time. The data

acquisition interval should be set to capture the decay curve accurately (e.g., every 30

seconds for a total of 30-60 minutes, or until the fluorescence has decreased significantly).

Data Analysis:

Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).

The initial phase of the decay should be approximately linear. Perform a linear regression

on this initial portion of the curve. The absolute value of the slope of this line is the first-

order photobleaching rate constant (k_p).

The photobleaching quantum yield (Φp) can then be calculated using the following

equation:

Φp = k_p / (2.303 * I₀ * ε * l)

Where:

k_p is the first-order photobleaching rate constant (s⁻¹).

I₀ is the incident photon flux (moles of photons per cm² per second). This needs to be

determined for the specific instrument and settings used, often through chemical

actinometry.
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ε is the molar extinction coefficient of the dye at the excitation wavelength (M⁻¹cm⁻¹).

l is the path length of the cuvette (cm).

Protocol 2: Photostability Assessment using
Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique that can provide information about diffusion, concentration, and

photophysics at the single-molecule level. By analyzing the fluorescence fluctuations as

molecules diffuse through a tiny observation volume, one can extract information about

photobleaching events.

Materials:

Confocal microscope equipped with an FCS module, including a stable laser source (e.g.,

488 nm), a high numerical aperture objective, and sensitive single-photon detectors.

Carboxyrhodamine 110 dye.

Appropriate solvent or buffer.

Cover glass of the correct thickness for the objective.

Methodology:

Sample Preparation:

Prepare a dilute solution of Carboxyrhodamine 110 in the desired solvent (typically in the

nanomolar concentration range). The concentration should be low enough to ensure that

only a few molecules are present in the confocal volume at any given time.

FCS Instrument Setup and Calibration:

Align the confocal microscope and the FCS detection path.

Calibrate the size of the confocal volume using a standard dye with a known diffusion

coefficient (e.g., Rhodamine 6G).
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FCS Measurement:

Place a drop of the CR110 solution on a coverslip and focus the laser into the solution.

Record the fluorescence intensity fluctuations over a period of time (typically several

minutes).

Repeat the measurement at different laser powers to assess the power-dependence of the

photobleaching.

Data Analysis:

Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

The ACF will show a decay corresponding to the diffusion of the molecules through the

confocal volume.

In the presence of photobleaching, the ACF will be distorted. The shape of the ACF can be

fitted to a model that includes terms for diffusion and photobleaching kinetics. From this fit,

it is possible to extract the photobleaching rate.
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FCS-Based Photostability Analysis Workflow

Prepare Dilute
Dye Solution (nM range)

Acquire Fluorescence
Fluctuation Data

Calibrate FCS
Confocal Volume

Calculate Autocorrelation
Function (ACF)

Fit ACF to a Model
(Diffusion + Photobleaching)

Extract Photobleaching
Rate Constant

Click to download full resolution via product page

Caption: Workflow for assessing dye photostability using Fluorescence Correlation

Spectroscopy.

Conclusion
Carboxyrhodamine 110 dyes offer a compelling combination of high fluorescence quantum

yield, excellent photostability, and pH insensitivity, making them a robust choice for a wide

array of fluorescence-based applications in research and drug development. While a definitive

photobleaching quantum yield for CR110 remains to be widely reported, its qualitative and

comparative superiority to other green dyes is well-established. The experimental protocols
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outlined in this guide provide a framework for researchers to quantitatively assess the

photostability of CR110 and other fluorophores, enabling the informed selection of the most

suitable dye for their specific experimental needs. The continued development and

characterization of such high-performance fluorescent probes are essential for advancing the

frontiers of biological imaging and molecular diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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